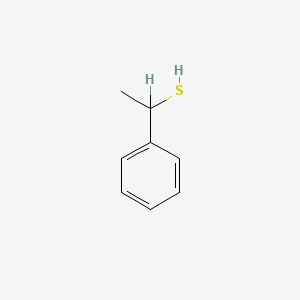

1-Phenylethanethiol

概要

説明

1-Phenylethanethiol, also known as α-methylbenzenemethanethiol, is an organic compound with the molecular formula C8H10S. It is a colorless to pale yellow liquid with a strong, characteristic odor. This compound is a thiol, meaning it contains a sulfur-hydrogen (SH) group attached to a carbon atom. Thiols are known for their distinct and often unpleasant odors, which are reminiscent of garlic or rotten eggs.

作用機序

Target of Action

1-Phenylethanethiol is a chemical compound with the molecular formula C8H10S The primary targets of this compound are not well-documented in the literature

Mode of Action

It has been found to exhibit an intense sulphurous, resinous smell at a very low odour threshold

Biochemical Pathways

It is known that monoterpenoids, a class of compounds that includes this compound, are synthesized by members of the tps-g and tps-b subclades of terpene synthases . .

Result of Action

It has been found to be responsible for the odour impression detected in certain extracts due to its intense sulphurous, resinous smell . .

準備方法

Synthetic Routes and Reaction Conditions

1-Phenylethanethiol can be synthesized through several methods. One common method involves the reaction of 1-phenylethanol with hydrogen sulfide in the presence of a catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure. Another method involves the reduction of 1-phenylethyl disulfide using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of 1-phenylethyl disulfide. This process involves the use of a metal catalyst, such as palladium or platinum, and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to achieve high yields.

化学反応の分析

Types of Reactions

1-Phenylethanethiol undergoes various chemical reactions, including:

Oxidation: When exposed to oxidizing agents, this compound can be oxidized to form 1-phenylethyl disulfide.

Reduction: The compound can be reduced to form 1-phenylethanol.

Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: 1-Phenylethyl disulfide.

Reduction: 1-Phenylethanol.

Substitution: Various substituted phenylethyl derivatives, depending on the reagent used.

科学的研究の応用

1-Phenylethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to introduce thiol groups into molecules. It is also used in the synthesis of gold clusters and other metal complexes.

Biology: The compound is used in studies involving thiol-based bioconjugation and protein modification.

Industry: this compound is used in the production of fragrances and flavors due to its strong odor. It is also used as an intermediate in the synthesis of other chemicals.

類似化合物との比較

1-Phenylethanethiol can be compared with other similar thiol compounds, such as:

2-Phenylethanethiol: This compound has a similar structure but with the thiol group attached to the second carbon atom instead of the first. It has different chemical properties and reactivity.

Benzyl mercaptan: This compound has a thiol group attached to a benzyl group. It has a similar odor but different reactivity due to the presence of the benzyl group.

Thiophenol: This compound has a thiol group directly attached to a benzene ring. It is more reactive than this compound due to the electron-withdrawing effect of the benzene ring.

This compound is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it useful in different scientific and industrial applications.

特性

IUPAC Name |

1-phenylethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZBJCFNHPYNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60863734 | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow oily liquid; Meat-like, pungent odour | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.017-1.021 | |

| Record name | (+\/-)-1-Phenylethylmercaptan | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1653/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6263-65-6, 33877-11-1 | |

| Record name | 1-Phenylethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6263-65-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006263656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, alpha-methyl-, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033877111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66561 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanethiol, .alpha.-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60863734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanethiol, α-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62EE7Q6MB0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (+/-)-1-Phenylethylmercaptan | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032467 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

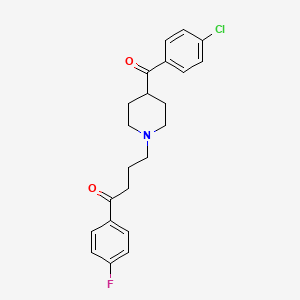

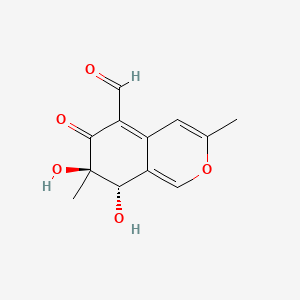

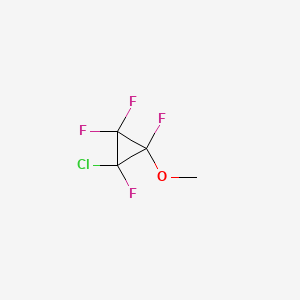

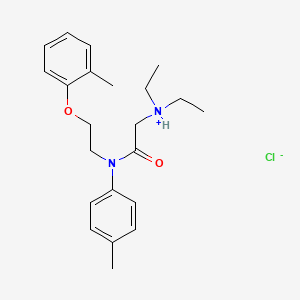

Feasible Synthetic Routes

Q1: What is the significance of 1-phenylethanethiol in food chemistry?

A: this compound is a key aroma compound responsible for the distinct aroma of certain foods. Research has identified it as the character impact compound in fresh curry leaves ( Murraya koenigii). [] Its potent sulfury and burnt odor, detectable even at low concentrations, significantly contributes to the overall sensory profile of curry leaves. []

Q2: How was this compound identified as a key aroma compound in curry leaves?

A: Researchers used a combination of techniques to pinpoint this compound's role in curry leaf aroma. Aroma extract dilution analysis (AEDA) revealed its high flavor dilution (FD) factor of 8192, indicating a strong sensory impact. [] This technique involves progressively diluting an aroma extract and identifying the compounds that remain detectable at high dilutions. The identification was further confirmed by comparing its retention indices, mass spectra, and odor properties with reference standards. []

Q3: Beyond curry leaves, are there other instances where this compound influences aroma profiles?

A: Yes, this compound has been identified as a contributing aroma compound in Pontianak orange ( Citrus nobilis Lour. var. microcarpa Hassk.) peel oil. [] This highlights its presence in diverse plant sources and its potential role in shaping the aroma of various fruits and other food products.

Q4: Is there research exploring the reactivity of this compound?

A: One study investigated the oxidation of this compound compared to its alcohol counterpart, 1-phenylethanol, using Sodium Anthraquinone-1-Monosulfonate (AMS) as the oxidizing agent. [] Results showed that this compound exhibits a significantly faster oxidation rate than 1-phenylethanol under alkaline conditions. [] This finding suggests its potential role in industrial processes, such as kraft pulping, where it might participate in redox reactions involving anthraquinones.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(Dimethylamino)methylene]bisphosphonic acid](/img/structure/B1218309.png)